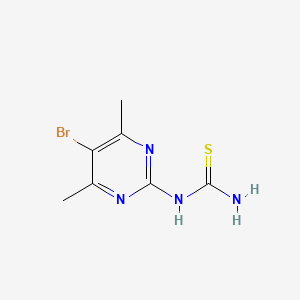

5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

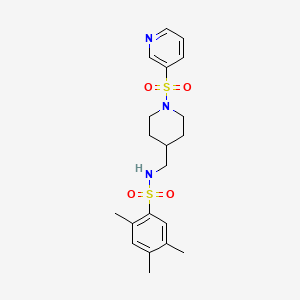

The molecular structure of 5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has bromine and thiourea functional groups attached to it. The molecular weight of this compound is 261.14.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

Research has focused on the synthesis of derivatives of 4,6-dimethylpyrimidin-2-ylthiourea as potential anticonvulsant agents. The interaction of thiourea with acetylacetone, followed by alkylation, resulted in compounds evaluated for their anticonvulsant activity using molecular docking and in vivo rat models. This study highlighted the moderate anticonvulsant activity of these compounds, with specific derivatives showing significant potential in extending the latency period and reducing the severity of seizures in rats (Severina et al., 2020).

Antibacterial and Antifungal Activities

Another study reported on the synthesis of new pyrimidine derivatives, including 5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea, which exhibited significant antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus, demonstrating promising inhibitory concentrations against these microorganisms (Khan et al., 2015).

Antimicrobial Properties

The synthesis and pharmacological properties of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives and related fused heterocyclic compounds were explored. These studies involved characterizing novel compounds and assessing their antimicrobial activity, revealing that certain derivatives possessed a broad spectrum of activity against tested microorganisms, with higher activity observed against fungi than bacteria (Saeed et al., 2011).

Herbicidal Activities

Research into the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea uncovered that these compounds exhibit significant inhibitory activity against certain weeds. This study underscores the potential application of this compound derivatives in developing new herbicides (Fu-b, 2014).

Synthesis of Intermediate Compounds

Furthermore, the compound has been used in the synthesis of intermediate compounds for further chemical transformations. Studies have detailed the synthesis routes leading to various derivatives, showcasing the versatility of this compound in synthesizing complex molecules for different scientific applications (Hou et al., 2016).

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled with care in a laboratory setting. The safety information provided by Sigma-Aldrich indicates that it may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(5-bromo-4,6-dimethylpyrimidin-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4S/c1-3-5(8)4(2)11-7(10-3)12-6(9)13/h1-2H3,(H3,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJRPVVVTDWDSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC(=S)N)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)